3-Acetyl-3-azaspiro[5.5]undecane
Description
3-Acetyl-3-azaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound characterized by a central spiro[5.5]undecane skeleton with an acetyl group and a nitrogen atom at position 2. This structure confers unique conformational flexibility and stereochemical complexity, making it relevant in pharmaceutical research.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(3-azaspiro[5.5]undecan-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-11(14)13-9-7-12(8-10-13)5-3-2-4-6-12/h2-10H2,1H3 |
InChI Key |
DFRYWOQLSMDCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiro[5.5]undecane derivatives are classified based on heteroatom substitutions (e.g., oxygen, nitrogen, phosphorus) and substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Features and Properties
Preparation Methods
Robinson Annelation as a Foundation for Spirocycle Formation
The Robinson annelation strategy has been widely adopted for constructing the spiro[5.5]undecane framework. In this approach, 4-substituted heterocyclic aldehydes, such as 1-methyl-4-piperidine carboxaldehyde, undergo conjugate addition with methyl vinyl ketone (MVK) to form α,β-unsaturated ketones. Subsequent intramolecular cyclization yields 3-heterospiro[5.5]undec-7-en-9-ones, which are hydrogenated to saturate the cyclohexenone ring . For 3-acetyl-3-azaspiro[5.5]undecane, post-annelation acetylation of the secondary amine is critical.
Key Steps and Conditions
-
Aldol Condensation : Reacting 1-methyl-4-piperidine carboxaldehyde with MVK in ethanol at 60°C for 12 hours produces the enone intermediate (yield: 68–72%) .
-
Hydrogenation : Palladium on carbon (10% Pd/C) in ethyl acetate under 50 psi H₂ at 25°C for 24 hours achieves full saturation of the enone .
-
Acetylation : Treatment with acetic anhydride in dichloromethane (DCM) and triethylamine at 0°C for 2 hours introduces the acetyl group (yield: 85–90%) .
Challenges : Competing side reactions during aldol condensation, such as over-alkylation, necessitate precise stoichiometric control. Additionally, residual Pd catalysts post-hydrogenation require rigorous filtration to prevent decomposition during acetylation .
Wittig Olefination for Stereocontrolled Spirocyclization
Wittig reactions offer stereoselective pathways to spirocyclic intermediates. For example, 4-piperidone derivatives treated with ylides like Ph₃P=CH₂ generate exocyclic alkenes, which undergo acid-catalyzed cyclization to form the spiro[5.5]undecane skeleton . Subsequent N-acetylation completes the synthesis.
Protocol Highlights
-
Ylide Preparation : Triphenylphosphine and ethyl bromoacetate react in THF at −78°C to form the stabilized ylide (yield: 92%) .
-
Cyclization : Using HCl in dioxane at 20°C for 3 hours induces ring closure (yield: 74%) .
-
Stereochemical Outcomes : This method predominantly yields the trans-configured spirocycle due to steric hindrance during cyclization .
Advantages : Wittig-based routes enable precise control over double-bond geometry, which is retained after hydrogenation. However, scalability is limited by the cost of phosphine reagents .
Acyloin Condensation for Macrocyclic Precursors
Acyloin condensation of dicarboxylic esters, such as dimethyl 3-azaspiro[5.5]undecane-9,11-dioate, in the presence of sodium and trimethylchlorosilane (TMSCI) generates cyclic acyloin intermediates. Reduction with zinc-acetic acid followed by acetylation furnishes the target compound .
Experimental Insights
-
Condensation Conditions : Sodium dispersion in toluene at 110°C for 6 hours under nitrogen affords the acyloin (yield: 44%) .
-
Reduction : Zn dust in glacial acetic acid at 70°C for 2 hours reduces the keto group (yield: 89%) .
Limitations : Low yields during the condensation step (16–44%) and the need for hazardous sodium dispersions hinder industrial adoption .
Hydrogenation-Acetylation Tandem Approaches
Direct hydrogenation of pre-acetylated intermediates streamlines the synthesis. For instance, 3-azaspiro[5.5]undec-7-en-9-one treated with acetic anhydride prior to hydrogenation minimizes side reactions and improves overall yield .
Optimized Workflow
-
Acetylation of Enamine : Enamine intermediates are acetylated using acetyl chloride in DCM (yield: 88%) .
-
Hydrogenation : Pd/C-mediated hydrogenation at 30 psi H₂ in ethanol saturates the ring (yield: 91%) .
Benefits : This tandem approach reduces purification steps and enhances throughput, making it suitable for large-scale production .
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Robinson Annelation | MVK, Pd/C | 68–72 | 36 | Moderate |
| Wittig Olefination | Ph₃P=CH₂, HCl | 74 | 24 | Low |
| Acyloin Condensation | Na, TMSCI | 16–44 | 18 | Low |
| Hydrogenation-Acetylation | Acetic anhydride, Pd/C | 88–91 | 26 | High |
Q & A
Q. What are the key steps and conditions for synthesizing 3-Acetyl-3-azaspiro[5.5]undecane?
The synthesis typically involves multi-step organic reactions, including spirocyclization and acetylation. Controlled conditions (e.g., temperature, pressure) and catalysts like Triton-B are critical for optimizing yield and selectivity. Reaction progress is monitored via NMR spectroscopy to confirm intermediate formation and final product purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the spirocyclic framework and acetyl group.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structures using programs like SHELXL (e.g., spiro[5.5]undecane derivatives in ) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound?
- Enzyme Assays : Test inhibition of targets like MmpL3 (a mycobacterial transporter) using kinetic studies.
- Cell-Based Studies : Evaluate cytotoxicity and antimicrobial activity in bacterial or mammalian cell lines.
- Comparative Analysis : Compare activity with structurally related compounds (Table 1) to identify critical functional groups .
Table 1: Comparative Bioactivity of Spirocyclic Analogs
| Compound | Target | Key Activity | Reference |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | MmpL3 (M. tuberculosis) | Growth inhibition | |
| 3,9-Diazaspiro[5.5]undecane | GABA receptors | Neuromodulation |
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Molecular Docking : Use software like AutoDock to model interactions with proteins (e.g., MmpL3 active site).
- Density Functional Theory (DFT) : Analyze electronic properties and steric effects influencing binding affinity.
- Molecular Dynamics (MD) Simulations : Study conformational stability in solution or lipid membranes .
Q. How can discrepancies in reported biological activities of spirocyclic compounds be resolved?
- Structural Benchmarking : Compare substituent effects (e.g., acetyl vs. benzyl groups) using SAR tables (Table 1).
- Experimental Reproducibility : Standardize assay conditions (e.g., pH, solvent) across studies.
- Meta-Analysis : Aggregate data from high-throughput screening to identify trends .
Methodological Considerations
Q. What crystallographic tools are suitable for resolving the spirocyclic structure of this compound?
- SHELX Suite : Use SHELXL for refinement of high-resolution crystallographic data.
- Twinned Data Handling : Apply SHELXPRO for macromolecular interfaces in cases of crystal twinning .
Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?
- Catalyst Screening : Test alternatives to Triton-B for greener or more efficient reactions.
- In-line Analytics : Implement FTIR or HPLC to monitor real-time reaction progress.
- Solvent Optimization : Replace dichloromethane with ethanol for safer large-scale use .
Data Contradiction Analysis
Q. Why do some spirocyclic analogs show variable activity against similar targets?
- Steric Effects : Bulky substituents may hinder binding to narrow active sites (e.g., MmpL3 vs. GABA receptors).
- Electronic Modulation : Electron-withdrawing groups (e.g., acetyl) may reduce basicity, altering interaction kinetics.
- Conformational Flexibility : Spirocyclic rigidity vs. flexibility impacts target compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
